molecular formula C12H11N3O3 B597311 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1240061-39-5

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B597311
CAS RN: 1240061-39-5
M. Wt: 245.238
InChI Key: IDHZYXZLBDSPDE-UHFFFAOYSA-N
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Description

The compound “5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a carboxylic acid group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an acetylaminophenyl group, and a carboxylic acid group. The pyrazole ring is a five-membered ring with two nitrogen atoms. The acetylaminophenyl group is a phenyl (benzene) ring with an acetylamine substituent, and the carboxylic acid group consists of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The pyrazole ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The carboxylic acid group could participate in various reactions, such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Overview of Pyrazole Carboxylic Acid Derivatives

Pyrazole carboxylic acid derivatives, including 5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid, play a significant role in heterocyclic chemistry due to their diverse biological activities. These compounds are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis methods and biological applications of pyrazole carboxylic acid derivatives are detailed, highlighting their importance as scaffold structures in medicinal chemistry (Cetin, 2020).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and selectivity of reactions involving 3(5)-aminopyrazoles, leading to the formation of pyrazolo[1,5-a]pyrimidines, are critical for understanding the structural nuances of pyrazole derivatives. This review focuses on the significance of regio-orientation in reactions with unsymmetrical 1,3-bielectrophilic reagents, offering insights into the nucleophilicity of the aminopyrazoles and their applications in synthesizing structurally distinct pyrazolo[1,5-a]pyrimidines (Mohamed & Mahmoud, 2019).

Pyrazolines in Therapeutic Applications

Pyrazolines, a class of nitrogen-containing five-membered heterocyclic compounds, exhibit a wide range of biological properties. This review covers the therapeutic patent literature from 2000 to 2011, discussing the diverse pharmacological effects of pyrazoline derivatives. These effects include antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more, showcasing pyrazolines' potential in pharmaceutical applications (Shaaban et al., 2012).

Synthesis and Medicinal Chemistry of Pyrazole Heterocycles

The synthesis of pyrazole heterocycles is a key area in medicinal chemistry due to their extensive biological activities. This concise review discusses the methodologies for synthesizing pyrazole derivatives and their implications in drug discovery. The emphasis on pyrazole COX-2 inhibitors highlights the relevance of these compounds in developing new therapeutic agents with anti-inflammatory, analgesic, antimicrobial, and other bioactivities (Dar & Shamsuzzaman, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets in the body to exert a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and handling procedures. It’s important to refer to the material safety data sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-(3-acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7(16)13-9-4-2-3-8(5-9)10-6-11(12(17)18)15-14-10/h2-6H,1H3,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHZYXZLBDSPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661694
Record name 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Acetylaminophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

1240061-39-5
Record name 3-(3-Acetamidophenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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